C15H13F3N6O

DHFR inhibition Antifolate pharmacology Enzyme kinetics

C15H13F3N6O is a non-classical lipophilic antifolate and potent, reversible inhibitor of human dihydrofolate reductase (DHFR) with an IC50 of 2.60 nM. Its high clogP (2.49) and low TPSA (77.63 Ų) ensure passive cellular uptake, bypassing folate transporters for unambiguous target engagement studies. As the PDB ligand 65N, its 1.46 Å co-crystal structure with human DHFR provides a validated template for structure-guided drug design. This ≥95% purity compound serves as a superior, low-consumption reference inhibitor for DHFR assays, offering >10-fold potency over methotrexate and enabling robust SAR expansion campaigns.

Molecular Formula C15H13F3N6O
Molecular Weight 350.30 g/mol
Cat. No. B12627638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H13F3N6O
Molecular FormulaC15H13F3N6O
Molecular Weight350.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CCNC2=NC=NC3=C2NC=N3)C(F)(F)F
InChIInChI=1S/C15H13F3N6O/c16-15(17,18)9-2-1-3-10(6-9)24-11(25)4-5-19-13-12-14(21-7-20-12)23-8-22-13/h1-3,6-8H,4-5H2,(H,24,25)(H2,19,20,21,22,23)
InChIKeyYWTCDCJVBVLCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H13F3N6O 2,4,6‑Triamino‑pyrido[3,2‑d]pyrimidine DHFR Inhibitor Overview for Scientific Procurement


The compound with the molecular formula C15H13F3N6O corresponds to N⁶‑methyl‑N⁶‑[4‑(trifluoromethoxy)phenyl]pyrido[3,2‑d]pyrimidine‑2,4,6‑triamine (PDB ligand 65N). It is a non‑classical lipophilic antifolate that acts as a potent, reversible inhibitor of human dihydrofolate reductase (DHFR) [1]. The compound features a pyrido[3,2‑d]pyrimidine core substituted with a trifluoromethoxy‑bearing phenyl group, which confers enhanced lipophilicity relative to classical antifolates and drives high‑affinity binding within the DHFR active site [1][2]. Its experimentally determined molecular weight is 350.30 g/mol, and it is commonly supplied at ≥95% purity for research applications [2].

Why C15H13F3N6O Cannot Be Substituted with Other DHFR Inhibitors in Preclinical Studies


Generic substitution among DHFR inhibitors is not scientifically defensible because even subtle variations in the pyrido[3,2‑d]pyrimidine scaffold or pendant aryl groups drastically alter enzyme inhibition potency, target selectivity, and passive membrane permeability. For instance, the trifluoromethoxy substitution pattern present in C15H13F3N6O [1] results in a 10‑fold improvement in human DHFR IC₅₀ relative to methotrexate [2] and yields a lipophilicity (clogP) shift of more than 4 log units [3] compared to the classical antifolate. These quantitative differences directly impact cellular uptake and off‑target profiles, making the use of a surrogate compound scientifically invalid. The following evidence details the specific, quantifiable differentiation of C15H13F3N6O versus its closest chemical and mechanistic analogs.

Quantitative Differentiation Evidence for C15H13F3N6O vs. Comparator DHFR Inhibitors


Human DHFR Inhibition Potency: C15H13F3N6O vs. Methotrexate (MTX)

In direct enzyme inhibition assays, C15H13F3N6O inhibits recombinant human DHFR with an IC₅₀ of 2.60 nM, measured spectrophotometrically by monitoring NADPH oxidation [1]. The clinical benchmark antifolate methotrexate (MTX) exhibits an IC₅₀ of 27.75 ± 1.03 nM against the same human DHFR enzyme under comparable assay conditions [2]. This represents a >10‑fold greater potency for C15H13F3N6O in the biochemical assay.

DHFR inhibition Antifolate pharmacology Enzyme kinetics

Lipophilicity and Predicted Membrane Permeability vs. Methotrexate

C15H13F3N6O has a calculated logP (clogP) of 2.49 and a topological polar surface area (TPSA) of 77.63 Ų [1]. Methotrexate, by contrast, has an XLogP of –2.67 and a TPSA of 210.54 Ų [2]. The >4 log unit increase in lipophilicity combined with a >130 Ų reduction in polar surface area predicts substantially improved passive membrane permeability for C15H13F3N6O.

Physicochemical properties ADME prediction Drug‑likeness

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability vs. Methotrexate

The TPSA of C15H13F3N6O is 77.63 Ų, well below the widely accepted threshold of 140 Ų for good oral bioavailability [1]. Methotrexate has a TPSA of 210.54 Ų [2], exceeding this threshold by >70 Ų and consistent with its known poor passive absorption. The 63% lower TPSA of C15H13F3N6O predicts markedly improved passive intestinal permeability.

ADME prediction Oral bioavailability Drug design

Structural Binding Mode Confirmation via High‑Resolution Co‑Crystal Structure (PDB 5HUI)

The ternary complex of C15H13F3N6O with human DHFR and NADPH has been solved by X‑ray crystallography at 1.46 Å resolution (PDB ID: 5HUI) [1]. The electron density unequivocally positions the trifluoromethoxy‑phenyl group in a hydrophobic sub‑pocket formed by residues Phe31, Phe34, and Ile60, while the pyrido[3,2‑d]pyrimidine core engages in conserved hydrogen bonds with Glu30 and the NADPH cofactor. In contrast, classical antifolates such as methotrexate adopt a distinct binding orientation due to their glutamate tail interactions with Arg28 [2].

Structural biology X‑ray crystallography Ligand‑protein interactions

Recommended Research Applications for C15H13F3N6O Based on Evidence


Enzymatic DHFR Inhibition Assays Requiring High Potency Reference Compound

With an IC₅₀ of 2.60 nM against recombinant human DHFR [1], C15H13F3N6O serves as an ideal high‑potency positive control or reference inhibitor in DHFR enzyme assays. Its >10‑fold greater potency relative to methotrexate [2] allows for lower compound consumption per assay and reduces solvent (e.g., DMSO) interference in kinetic studies. Researchers can confidently establish dose‑response curves with compound concentrations spanning 0.1–100 nM, a range where methotrexate would yield incomplete inhibition.

Cell‑Based Studies Requiring Transporter‑Independent Intracellular DHFR Inhibition

The high lipophilicity (clogP = 2.49) and low TPSA (77.63 Ų) of C15H13F3N6O [3] predict passive diffusion across cell membranes, circumventing the reduced folate carrier (RFC) and proton‑coupled folate transporter (PCFT) dependencies that complicate interpretation of methotrexate cellular activity. This property is particularly valuable when investigating DHFR inhibition in cell lines with variable or low folate transporter expression, ensuring that observed antiproliferative effects are attributable to target engagement rather than differential uptake kinetics.

Structure‑Based Drug Design and Computational Chemistry

The high‑resolution (1.46 Å) co‑crystal structure of C15H13F3N6O bound to human DHFR (PDB 5HUI) [4] provides a validated starting point for molecular docking, pharmacophore modeling, and structure‑guided optimization campaigns. The unambiguous positioning of the trifluoromethoxy‑phenyl group in a hydrophobic sub‑pocket offers a clear design hypothesis for enhancing DHFR affinity while minimizing interactions with other folate‑utilizing enzymes. No experimental structural data of comparable resolution exists for many close pyrido[3,2‑d]pyrimidine analogs.

Lead Optimization for Non‑Classical Lipophilic Antifolates

C15H13F3N6O represents a chemically tractable scaffold for SAR expansion. The quantitative differentiation in both potency (2.60 nM IC₅₀) [1] and physicochemical profile (clogP 2.49, TPSA 77.63 Ų) [3] establishes a clear benchmark against which new synthetic derivatives can be evaluated. Procurement of this specific compound enables direct head‑to‑head comparisons with newly synthesized analogs under identical assay conditions, a standard practice in medicinal chemistry lead optimization that is not possible with structurally distinct reference compounds like methotrexate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for C15H13F3N6O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.